![molecular formula C58H38Cl2N8Ru B12388281 [Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
[Ru(DIP)2TAP]Cl2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [Ru(DIP)2TAP]Cl2 involves the coordination of Ruthenium(II) with polypyridyl ligands. The synthetic route typically includes the reaction of Ruthenium(II) chloride with 4,7-diphenyl-1,10-phenanthroline (DIP) and 1,4,5,8-tetraazaphenanthrene (TAP) under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .
Chemical Reactions Analysis
[Ru(DIP)2TAP]Cl2 undergoes various types of chemical reactions, including:
Oxidation: The compound can oxidize DNA under visible light irradiation via a singlet oxygen-mediated mechanism.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: Ligand substitution reactions can occur, where the polypyridyl ligands are replaced by other ligands under appropriate conditions.
Scientific Research Applications
[Ru(DIP)2TAP]Cl2 has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photodynamic therapy research. .
Medicine: In photodynamic therapy, this compound is explored for its potential to treat cancer by selectively targeting and killing cancer cells
Mechanism of Action
The mechanism of action of [Ru(DIP)2TAP]Cl2 involves its ability to bind to DNA and generate reactive oxygen species upon light irradiation. The compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen (^1O2). This reactive oxygen species can oxidize DNA, leading to the formation of products such as 8-oxodG and dSp. These oxidative reactions can cause DNA damage and cell death, which is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
[Ru(DIP)2TAP]Cl2 is unique among Ruthenium(II) polypyridyl compounds due to its specific ligand structure and photochemical properties. Similar compounds include:
[Ru(bpy)3]Cl2: This compound uses 2,2′-bipyridyl (bpy) ligands and is also a photosensitizer used in photodynamic therapy research.
[Ru(phen)3]Cl2: This compound uses 1,10-phenanthroline (phen) ligands and has similar applications in photodynamic therapy and DNA interaction studies.
[Ru(TAP)3]Cl2: This compound uses 1,4,5,8-tetraazaphenanthrene (TAP) ligands and is known for its strong DNA binding and photochemical properties.
Each of these compounds has unique properties based on their ligand structures, but this compound stands out for its combination of DIP and TAP ligands, which provide distinct photochemical and biological activities .
Properties
Molecular Formula |
C58H38Cl2N8Ru |
|---|---|
Molecular Weight |
1018.9 g/mol |
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;pyrazino[2,3-f]quinoxaline;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C24H16N2.C10H6N4.2ClH.Ru/c2*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9;;;/h2*1-16H;1-6H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
KSARJQZFWGNIBW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC2=NC=CN=C2C3=NC=CN=C31.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


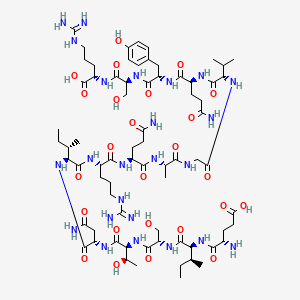
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)
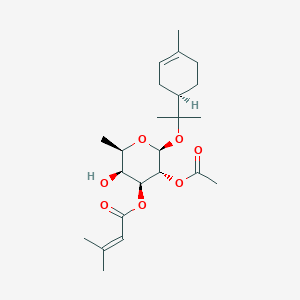


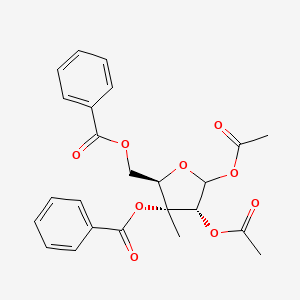

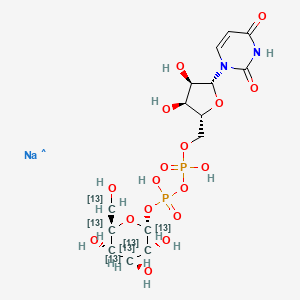
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
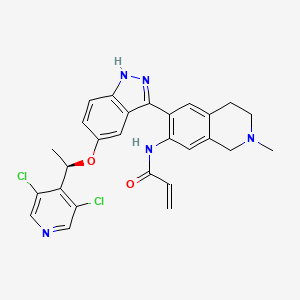
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)
